molecular formula C13H16N4O6S B2709709 2-ethoxy-2-oxoethyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 313375-24-5

2-ethoxy-2-oxoethyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Cat. No. B2709709
CAS RN: 313375-24-5
M. Wt: 356.35
InChI Key: YAPKSKUUASFNGL-UHFFFAOYSA-N
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Description

2-ethoxy-2-oxoethyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate is a useful research compound. Its molecular formula is C13H16N4O6S and its molecular weight is 356.35. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical Calculations and Corrosion Inhibition

Research on quinoxalines, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate, has demonstrated their potential as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations based on the Density Functional Theory (DFT) method were utilized to establish a relationship between the molecular structure of quinoxalines and their inhibition efficiency. The study found consistent results between theoretical calculations and experimental data, suggesting the importance of such compounds in protecting metals from corrosion (Zarrouk et al., 2014).

Catalyzed Syntheses

Another study focused on the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates, showing the versatility of ethyl 2-arylamino-2-oxo-acetates in chemical reactions. These findings highlight the role of such compounds in facilitating complex reactions and producing valuable chemical intermediates with potential applications in material science and pharmaceutical development (Yavari et al., 2002).

Domino Reactions in Organic Synthesis

L-proline-catalyzed domino reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate have been used for the regio- and diastereoselective synthesis of thieno[3,2-c]thiopyran derivatives. This methodology underscores the compound's utility in organic synthesis, particularly in constructing complex molecules with multiple stereocenters, which could be of interest in drug discovery and development (Indumathi et al., 2010).

properties

IUPAC Name

ethyl 2-[2-(3,7-dimethyl-2,6-dioxopurin-8-yl)sulfanylacetyl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6S/c1-4-22-7(18)5-23-8(19)6-24-13-14-10-9(16(13)2)11(20)15-12(21)17(10)3/h4-6H2,1-3H3,(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPKSKUUASFNGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)CSC1=NC2=C(N1C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-2-oxoethyl 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

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